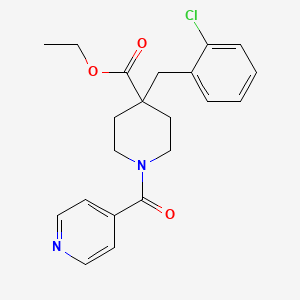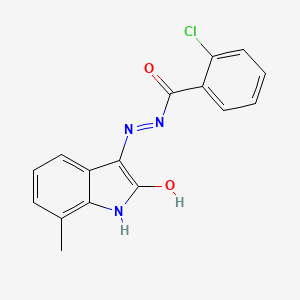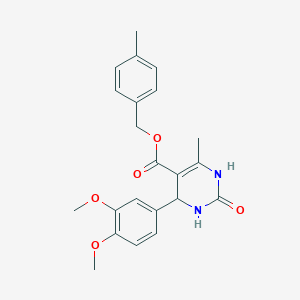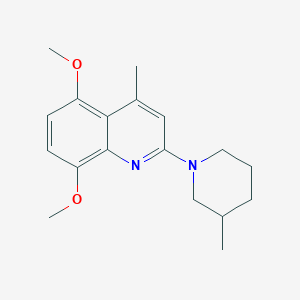![molecular formula C18H19ClN2O2 B5140616 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5140616.png)
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide, commonly known as BRL-15572, is a novel compound that has shown promising results in scientific research for its potential therapeutic applications. It is a selective antagonist of the cannabinoid CB1 receptor and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
BRL-15572 is a selective antagonist of the cannabinoid CB1 receptor, which is primarily expressed in the brain and plays a crucial role in regulating various physiological processes such as appetite, pain, mood, and memory. By blocking the CB1 receptor, BRL-15572 can modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have several biochemical and physiological effects in preclinical studies. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It can also reduce pain by blocking the CB1 receptor in the spinal cord and reducing the release of neurotransmitters such as glutamate and substance P. Additionally, BRL-15572 can protect neurons from damage and promote their survival by activating the ERK signaling pathway.
Advantages and Limitations for Lab Experiments
BRL-15572 has several advantages for lab experiments, such as its high selectivity for the CB1 receptor and its ability to penetrate the blood-brain barrier. However, it also has some limitations, such as its relatively short half-life and its potential for off-target effects at high concentrations.
Future Directions
There are several future directions for the research on BRL-15572. One potential application is in the treatment of obesity, as it has been shown to reduce food intake and body weight in preclinical studies. Another potential application is in the treatment of addiction, as it can reduce the rewarding effects of drugs of abuse such as cocaine and nicotine. Additionally, BRL-15572 may have potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to explore these potential applications and to optimize the pharmacological properties of BRL-15572 for clinical use.
Conclusion:
In conclusion, BRL-15572 is a novel compound that has shown promising results in scientific research for its potential therapeutic applications. Its selective antagonism of the cannabinoid CB1 receptor makes it a promising candidate for the treatment of various diseases and disorders. Further research is needed to explore its full potential and to optimize its pharmacological properties for clinical use.
Synthesis Methods
The synthesis of BRL-15572 involves several steps, starting with the reaction of 3-chloro-4-(1-pyrrolidinyl)aniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product.
Scientific Research Applications
BRL-15572 has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. It has also been studied for its potential use in the treatment of obesity, addiction, and psychiatric disorders.
properties
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-23-17-7-3-2-6-14(17)18(22)20-13-8-9-16(15(19)12-13)21-10-4-5-11-21/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBUJXJCPGCJKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140538.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B5140539.png)
![4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B5140545.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B5140555.png)
![10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B5140557.png)
![3-chloro-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzonitrile](/img/structure/B5140558.png)


![2-(4-chlorophenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5140571.png)


![N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B5140597.png)

